Comparative Analytical Performance: CDCA-d5 vs. 13C-Labeled CDCA in Serum Bile Acid Quantification
Chenodeoxycholic acid-d5 (CDCA-d5) enables the measurement of CDCA with a total procedure coefficient of variation (CV) of 5.4–6.2%, as established in isotope-dilution gas chromatography-mass spectrometry (GC-MS) assays for serum bile acids [1]. This precision benchmark is achieved without the need for mathematical correction factors required by alternative 13C-labeled internal standards. Specifically, 24-13C-labeled bile acids exhibit a maximal labeling degree of only ~90%, necessitating explicit correction for the residual unlabeled fraction and for natural 13C abundance [1]. The use of CDCA-d5 eliminates this additional computational step, thereby reducing a potential source of inter-operator variability and improving the robustness of the analytical workflow .
| Evidence Dimension | Total procedure precision (CV) |
|---|---|
| Target Compound Data | 5.4–6.2% CV (using CDCA-d5 as internal standard) |
| Comparator Or Baseline | Not explicitly reported for 13C-labeled CDCA; method requires additional correction for ~90% labeling efficiency and natural 13C abundance |
| Quantified Difference | CDCA-d5 eliminates the need for dual mathematical corrections (labeling efficiency + natural abundance) inherent to 13C-labeled standards, simplifying the analytical workflow while maintaining comparable precision [1]. |
| Conditions | Isotope-dilution GC-MS; serum from healthy volunteers; total procedure including sample preparation and analysis |
Why This Matters
Procuring CDCA-d5 rather than a 13C-labeled analog reduces pre-analytical data processing complexity and eliminates a potential source of calculation-derived variability in regulated bioanalytical environments.
- [1] Stellaard F, et al. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs. Clin Chim Acta. 1987;162(1):45-51. doi:10.1016/0009-8981(87)90231-2. View Source
